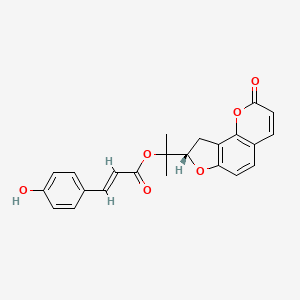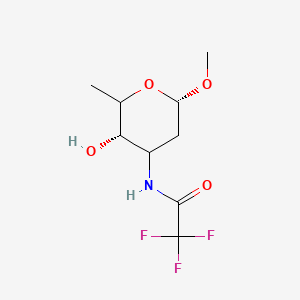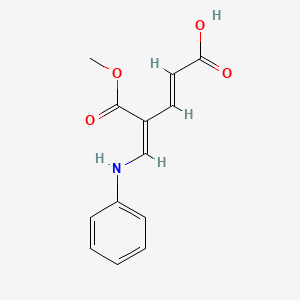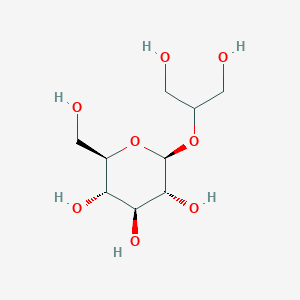
Cisapride N-Oxide
Overview
Description
Cisapride N-Oxide is a derivative of Cisapride, a prokinetic agent used to enhance gastrointestinal motility. The chemical formula of this compound is C23H29ClFN3O5, and it is known for its unique structure that includes a tertiary amine oxide functional group
Mechanism of Action
Target of Action
Cisapride N-Oxide primarily targets the serotonin 5-HT4 receptors . These receptors play a crucial role in the enteric nervous system, which regulates the function of the gastrointestinal tract .
Mode of Action
This compound acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, it promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction stimulates the motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions .
Biochemical Pathways
The activation of the serotonin 5-HT4 receptors leads to an increase in acetylcholine release in the enteric nervous system . This results in enhanced motility of the upper gastrointestinal tract, increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum .
Pharmacokinetics
The pharmacokinetics of this compound is stereoselective . It is metabolized in the liver by CYP3A4 and excreted through the kidney and bile duct . The bioavailability is between 30-40% . The elimination half-life is approximately 10 hours . The pharmacokinetics can be influenced by factors such as the intake of grapefruit juice, which can increase the plasma concentrations of both enantiomers of this compound .
Result of Action
The action of this compound results in accelerated gastric emptying and intestinal transit . This can relieve symptoms associated with conditions like gastroesophageal reflux disease (GERD) and gastroparesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the intake of grapefruit juice can significantly increase the plasma concentrations of this compound, potentially enhancing its therapeutic effects . It’s important to note that such interactions could also increase the risk of side effects .
Biochemical Analysis
Biochemical Properties
Cisapride N-Oxide plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The primary enzyme involved in the metabolism of this compound is CYP3A4, which catalyzes its biotransformation. This interaction is essential for the compound’s pharmacokinetic properties and its subsequent effects on the body .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects gastrointestinal smooth muscle cells by enhancing their motility. This effect is mediated through the activation of serotonin 5-HT4 receptors, leading to increased release of acetylcholine, which stimulates muscle contractions. Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to serotonin 5-HT4 receptors, which are G-protein-coupled receptors. Upon binding, this compound activates these receptors, leading to the release of acetylcholine from enteric neurons. This release enhances gastrointestinal motility by stimulating smooth muscle contractions. Furthermore, this compound can inhibit certain cytochrome P450 enzymes, affecting its own metabolism and that of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained activation of serotonin receptors, resulting in continuous stimulation of gastrointestinal motility. The stability and degradation of this compound need to be carefully monitored to understand its long-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances gastrointestinal motility without significant adverse effects. At higher doses, this compound can cause toxic effects, including arrhythmias and gastrointestinal disturbances. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve N-dealkylation and hydroxylation, leading to the formation of various metabolites, including norcisapride. These metabolic reactions are crucial for the elimination of this compound from the body and can influence its pharmacological activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be found in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct this compound to these compartments, where it exerts its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cisapride N-Oxide can be synthesized through the oxidation of Cisapride. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and sodium perborate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as methyltrioxorhenium (VII) or titanium silicalite (TS-1) .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of packed-bed microreactors with hydrogen peroxide in methanol as the solvent has been reported to be effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cisapride N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to Cisapride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium perborate.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher oxidation states of Cisapride derivatives.
Reduction: Cisapride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cisapride N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of tertiary amine oxides.
Biology: Investigated for its effects on gastrointestinal motility and potential interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects and as a metabolite in pharmacokinetic studies of Cisapride.
Industry: Utilized in the development of new prokinetic agents and as a reference compound in analytical chemistry
Comparison with Similar Compounds
Cisapride: The parent compound, used as a prokinetic agent.
Metoclopramide: Another prokinetic agent with a different mechanism of action.
Domperidone: A dopamine antagonist used to enhance gastrointestinal motility.
Uniqueness: Cisapride N-Oxide is unique due to its tertiary amine oxide functional group, which imparts distinct chemical and pharmacological properties. Unlike Cisapride, this compound has a different metabolic profile and may exhibit reduced central nervous system side effects .
Properties
IUPAC Name |
4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZUZCKCMMWXEA-UJFFOEJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[N+](CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747358 | |
| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86718-75-4 | |
| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)
![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)


![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate](/img/structure/B1141155.png)
![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)




